
Estragole-d4
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Overview
Description
Estragole-d4, also known as 4-Allylanisole-d4, is a deuterated form of estragole. It is a phenylpropene, a natural organic compound, and is primarily used in scientific research. The deuterium labeling makes it particularly useful in studies involving pharmacokinetics and metabolic profiling .
Preparation Methods
Estragole-d4 is synthesized by incorporating deuterium into the estragole molecule. The process involves the deuteration of S-Phenyl-d5-mercapturic acid. This deuteration is achieved through specific chemical reactions that replace hydrogen atoms with deuterium . The industrial production of this compound typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Estragole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: This compound can undergo substitution reactions where the allyl group or the methoxy group is replaced by other functional groups.
Common reagents used in these reactions include potassium hydroxide for conversion to anethole and other specific reagents depending on the desired product . The major products formed from these reactions vary based on the reaction conditions and the reagents used.
Scientific Research Applications
Toxicological Research
Estragole has been identified as a potential hepatocarcinogen in rodent studies. The deuterated version, estragole-d4, is particularly useful in toxicological research for the following reasons:
- DNA Adduct Formation Studies : this compound is utilized to model DNA adduct formation in humans and animals. A study extended a physiologically based biokinetic (PBK) model to predict DNA adduct formation from estragole exposure. The results indicated a linear increase in DNA adducts with escalating doses, providing insights into the carcinogenic potential of estragole at low exposure levels .
- Metabolic Pathway Elucidation : this compound allows researchers to trace metabolic pathways and understand how estragole is bioactivated to form reactive metabolites that bind to DNA. This is crucial for assessing the risk associated with dietary exposure to estragole .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics:
- Bioavailability Assessment : Research using this compound has shown that co-administration with compounds like nevadensin can significantly inhibit the formation of its carcinogenic metabolite, 1'-sulfooxyestragole. This highlights the potential for dietary components to modulate the bioactivation of estragole .
- Interindividual Variation Studies : this compound has been employed in Monte Carlo simulations to model interindividual variations in DNA adduct formation among human populations. This approach helps identify susceptible groups and informs risk assessment strategies .
Molecular Biology Applications
In molecular biology, this compound serves as a valuable tool for understanding gene regulation and expression:
- Transcription Factor Activity Studies : Research indicates that estragole can influence the activity of liver-specific transcription factors such as FOXA and HNF4. Studies have shown that estragole decreases the DNA-binding activity of these factors in female mice, which may be linked to its hepatocarcinogenic effects .
Data Tables
Case Study 1: Estragole's Carcinogenic Potential
A comprehensive study investigated the carcinogenic effects of estragole in rodents. It employed both traditional toxicological assessments and modern modeling techniques using this compound to predict human relevance based on animal data. The findings indicated a significant correlation between DNA adduct levels and tumor formation at high doses.
Case Study 2: Dietary Modulation of Estragole Metabolism
This case study focused on the interaction between dietary flavonoids and estragole metabolism. Using this compound, researchers demonstrated that certain dietary components could inhibit the metabolic activation of estragole, thus reducing its potential carcinogenic risk.
Mechanism of Action
The mechanism of action of estragole-d4 involves its interaction with molecular targets such as sodium channels. It inhibits neuronal excitability by directly blocking these channels . Additionally, this compound can form DNA adducts after bioactivation, leading to potential genotoxic effects .
Comparison with Similar Compounds
Estragole-d4 is similar to other phenylpropenes such as anethole and methyl chavicol. its deuterium labeling makes it unique for specific research applications. The deuterium atoms provide a distinct advantage in studies requiring precise tracking and quantitation . Similar compounds include:
Anethole: An isomer of estragole, differing in the location of the double bond.
Methyl Chavicol: Another isomer with a similar structure but different functional properties.
This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in scientific research.
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,2,4,5-tetradeuterio-3-methoxy-6-prop-2-enylbenzene |
InChI |
InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3,5-8H,1,4H2,2H3/i5D,6D,7D,8D |
InChI Key |
ZFMSMUAANRJZFM-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC=C)[2H])[2H])OC)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)CC=C |
Origin of Product |
United States |
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